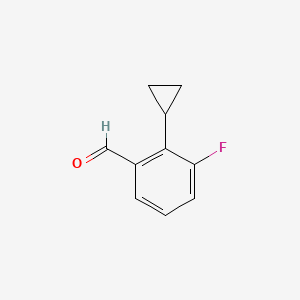
2-Cyclopropyl-3-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropyl group at the second position and a fluorine atom at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogen-exchange reaction, where a precursor such as 2-cyclopropyl-3-chlorobenzaldehyde undergoes fluorination . The reaction conditions often include the use of a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 2-Cyclopropyl-3-fluorobenzaldehyde may involve large-scale halogen-exchange reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 2-Cyclopropyl-3-fluorobenzoic acid.
Reduction: 2-Cyclopropyl-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the cyclopropyl group can influence its metabolic stability and bioavailability .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 2-Cyclopropyl-3-fluorobenzaldehyde is unique due to the presence of both the cyclopropyl and fluorine substituents, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-cyclopropyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-8(6-12)10(9)7-4-5-7/h1-3,6-7H,4-5H2 |
InChI Key |
GNTAJVQFTPOGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


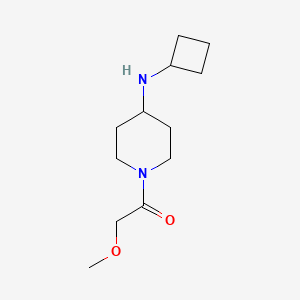
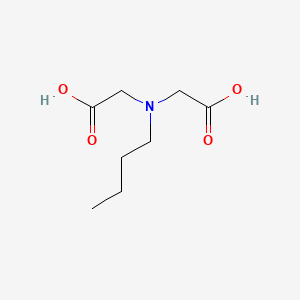
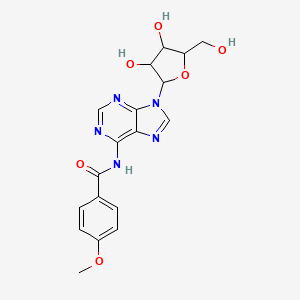
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
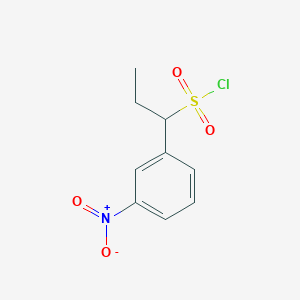
![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)


![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
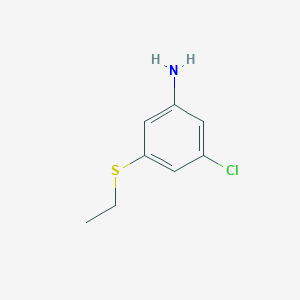
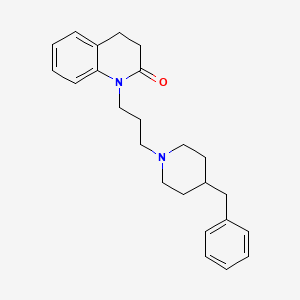
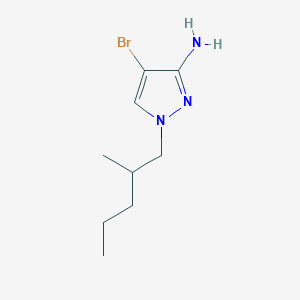
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)

